Nithiazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

In water, 30 mg/l @ 25 °C

Synonyms

Canonical SMILES

Nephrology: NSAID Nephrotoxicity

Scientific Field: Nephrology Application Summary: Nithiazide, as a nonsteroidal anti-inflammatory drug (NSAID), has been studied for its nephrotoxic effects. The widespread use of NSAIDs has made renal complications a significant concern. Methods of Application: The research involved monitoring renal function and identifying biomarkers of nephrotoxicity in patients administered with Nithiazide. Dosages and patient selection were based on pre-existing renal conditions and the presence of risk factors for NSAID-induced acute renal insufficiency. Results: Studies have shown that NSAIDs can reduce the glomerular filtration rate, leading to acute renal failure, especially in patients with poor renal perfusion and high renin levels .

Pharmacology: Chronic Bioassay

Scientific Field: Pharmacology Application Summary: Nithiazide has been subjected to chronic bioassays to evaluate its long-term effects on health, particularly its potential carcinogenicity. Methods of Application: Chronic toxicity and carcinogenicity studies were conducted on rodent models, with Nithiazide administered via dosed feed over an extended period. Results: The outcomes in rats indicated negative results for males and positive results for females, suggesting a possible gender-specific response to Nithiazide. In mice, the results were positive for males and equivocal for females .

Genetic Toxicology: Mutagenicity Testing

Veterinary Medicine: Assay in Feeds

Scientific Field: Veterinary Medicine Application Summary: The quantification of Nithiazide in animal feeds is crucial for ensuring the safety and efficacy of veterinary drugs. Methods of Application: An assay was developed to measure the concentration of Nithiazide in feeds. This involved chemical analysis techniques such as chromatography to accurately detect and quantify the drug. Results: The assay provided a reliable method for monitoring Nithiazide levels in feeds, ensuring proper dosage and preventing potential toxicity .

Oncology: Antitumor Activity

Scientific Field: Oncology Application Summary: Nithiazide has been explored for its potential antitumor activity, particularly in the context of drug repurposing. Methods of Application: The research involved in vitro and in vivo studies to assess the cytotoxic effects of Nithiazide on cancer cell lines and tumor models. Dosage optimization and administration routes were key focus areas. Results: Preliminary results have indicated that Nithiazide exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as an antitumor agent .

Endocrinology: Thyroid Function Modulation

Scientific Field: Endocrinology Application Summary: The impact of Nithiazide on thyroid function has been a subject of study due to its influence on hormonal balance. Methods of Application: Clinical trials were conducted to observe the effects of Nithiazide on thyroid hormone levels and metabolism. The trials included both short-term and long-term administration of the drug. Results: The findings revealed that Nithiazide can alter thyroid hormone levels, necessitating careful monitoring of thyroid function during treatment .

Dermatology: Psoriasis Treatment

Scientific Field: Dermatology Application Summary: Nithiazide’s anti-inflammatory properties have been tested for the treatment of psoriasis, a chronic skin condition. Methods of Application: Clinical studies involved the topical application of Nithiazide formulations to assess their efficacy in reducing psoriatic lesions. Results: The studies showed a reduction in lesion size and inflammation, indicating that Nithiazide could be a beneficial adjunct therapy for psoriasis patients .

Gastroenterology: Inflammatory Bowel Disease (IBD)

Scientific Field: Gastroenterology Application Summary: Nithiazide has been investigated for its therapeutic potential in treating IBD due to its anti-inflammatory effects. Methods of Application: The approach included administering Nithiazide to patients with IBD and monitoring disease activity, gastrointestinal symptoms, and inflammatory markers. Results: Results suggested that Nithiazide may help in reducing the severity of IBD symptoms and improving the quality of life for patients .

Immunology: Immune Response Modulation

Scientific Field: Immunology Application Summary: The modulatory effects of Nithiazide on the immune system have been examined, particularly its impact on inflammatory pathways. Methods of Application: Studies involved analyzing the effects of Nithiazide on various immune cells and cytokine production in both in vitro and in vivo settings. Results: Nithiazide was found to influence the immune response, potentially offering therapeutic benefits for autoimmune and inflammatory disorders .

Neurology: Neuroprotective Effects

Scientific Field: Neurology Application Summary: The neuroprotective properties of Nithiazide have been researched, especially in the context of neurodegenerative diseases. Methods of Application: Experimental models of neurodegeneration were used to evaluate the protective effects of Nithiazide against neuronal damage. Results: The data indicated that Nithiazide might confer neuroprotection, suggesting its possible use in the management of neurodegenerative conditions .

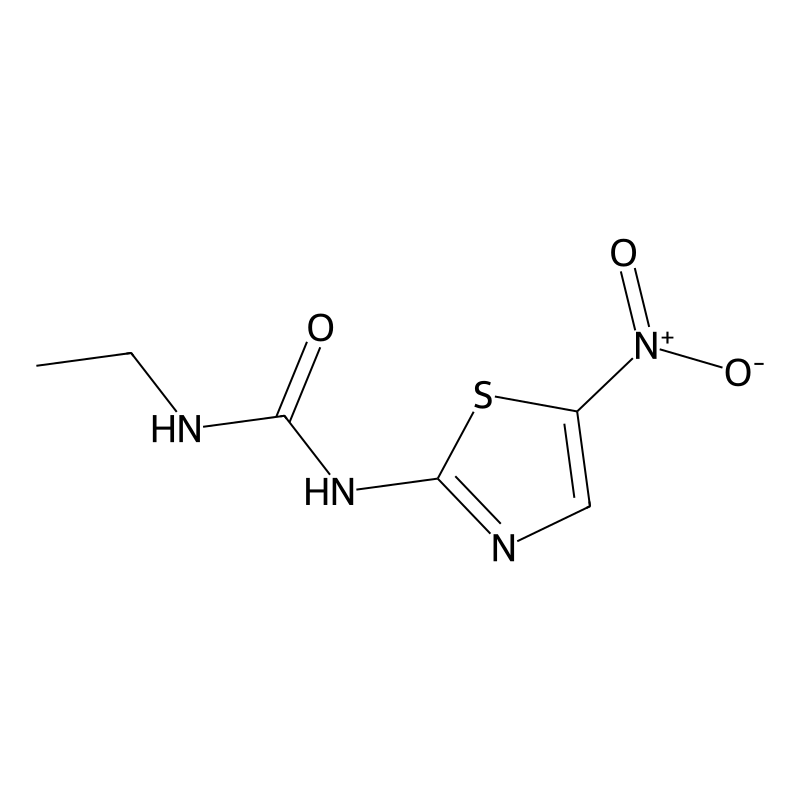

Nithiazide, chemically known as 1-ethyl-3-(5-nitro-2-thiazolyl) urea, is a synthetic compound belonging to the class of nitrothiazoles. It is primarily recognized for its antiprotozoal and antibacterial properties, particularly against various protozoan parasites such as Histomonas meleagridis, which causes blackhead disease in poultry. Nithiazide exhibits a unique structure characterized by a thiazole ring and a nitro group, contributing to its biological activity and therapeutic potential .

- Hydrolysis: The compound undergoes hydrolysis to form tizoxanide, its active metabolite.

- Oxidation and Reduction: Nithiazide can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride, impacting its biological activity .

- Substitution Reactions: These involve replacing one atom or group of atoms in the molecule with another, often using halogens or nucleophiles as reagents.

Nithiazide exhibits significant biological activity through various mechanisms:

- Antiparasitic Action: It disrupts energy metabolism in anaerobic microorganisms by inhibiting the pyruvate ferredoxin/flavodoxin oxidoreductase (PFOR) cycle, essential for their survival and proliferation .

- Inhibition of Enzymatic Functions: The compound also inhibits several enzymes involved in microbial energy metabolism and detoxification processes, contributing to its broad-spectrum anti-infective effects .

- Cell Membrane Disruption: Nithiazide has been shown to induce lesions in cell membranes of protozoa, further enhancing its efficacy against infections .

The synthesis of Nithiazide typically involves a reaction between 2-amino-5-nitrothiazole and ethyl isocyanate. This reaction is conducted under controlled conditions using inert solvents to facilitate the formation of the desired product. The process may also include purification steps to isolate Nithiazide from by-products .

Nithiazide has several applications:

- Veterinary Medicine: It is primarily used as an antiparasitic agent in poultry to combat Histomonas meleagridis infections.

- Potential Antimicrobial Agent: Due to its broad-spectrum activity against various pathogens, Nithiazide is being investigated for potential use in treating other bacterial and protozoal infections .

Nithiazide has been studied for its interactions with various biological systems:

- Drug Interactions: It may interact with other medications affecting its efficacy and safety profile. Understanding these interactions is crucial for optimizing therapeutic regimens involving Nithiazide .

- Biochemical Pathways: Research indicates that Nithiazide influences several metabolic pathways in microorganisms, which could lead to synergistic effects when used with other antimicrobial agents .

Nithiazide shares structural similarities with other compounds in the nitrothiazole class and thiazide diuretics. Here are some comparable compounds:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Nitrothiazole | Nitro-containing | Antiparasitic | Broad-spectrum activity against protozoa |

| Thiazide Diuretics | Thiazine derivative | Hypertension treatment | Inhibits sodium reabsorption in kidneys |

| Indapamide | Thiazide-like | Hypertension treatment | Longer duration of action than traditional thiazides |

| Chlorthalidone | Thiazide-like | Hypertension treatment | Potent diuretic effect with longer half-life |

Nithiazide's unique action mechanism targeting anaerobic energy metabolism sets it apart from conventional thiazide diuretics, which primarily function through sodium reabsorption inhibition in renal pathways. This specificity makes Nithiazide particularly valuable in treating protozoal infections while also offering potential applications in broader antimicrobial therapies .

Target Identification in Protozoan Energy Metabolism

Nithiazide demonstrates its antiprotozoal efficacy through precise targeting of fundamental energy metabolism pathways in protozoan parasites [1]. The compound exhibits significant biological activity by disrupting energy metabolism in anaerobic microorganisms, particularly targeting the pyruvate ferredoxin oxidoreductase enzyme system [2] [4]. This enzymatic complex represents a critical component of anaerobic energy metabolism that is essential for the survival and proliferation of various protozoan species [4].

The primary molecular target of Nithiazide involves interference with the pyruvate:ferredoxin oxidoreductase dependent electron transfer reaction, which constitutes an essential mechanism for anaerobic energy metabolism in diverse microorganisms [1] [2]. This enzyme system catalyzes the oxidative decarboxylation of pyruvate to acetyl-coenzyme A, carbon dioxide, and reduced ferredoxin, representing a fundamental step in protozoan energy generation [19] [33]. The pyruvate:ferredoxin oxidoreductase enzyme adopts a dimeric structure where each monomeric subunit contains thiamine pyrophosphate and multiple iron-sulfur clusters that facilitate electron transfer reactions [19] [33].

Ferredoxins function as iron-sulfur proteins that mediate electron transfer in various metabolic reactions, serving as biological capacitors that can accept or discharge electrons [26]. These proteins exhibit redox potentials sufficiently low to support reductive processes essential for anaerobic metabolism [15]. In protozoan parasites, ferredoxins participate in electron transport chains that differ significantly from those found in mammalian cells, making them attractive targets for selective therapeutic intervention [26] [27].

The specificity of Nithiazide for protozoan targets stems from fundamental differences in energy metabolism between parasites and host organisms [10] [11]. Many protozoan parasites have streamlined their metabolism to favor glycolysis and anaerobic fermentation pathways, particularly those residing in glucose-rich environments with limited oxygen availability [10] [13]. This metabolic specialization creates unique vulnerabilities that can be exploited by compounds like Nithiazide that target anaerobic energy generation systems [4] [12].

| Target Enzyme | Function | Cellular Location | Cofactors Required |

|---|---|---|---|

| Pyruvate:ferredoxin oxidoreductase | Pyruvate decarboxylation | Cytoplasmic | Thiamine pyrophosphate, iron-sulfur clusters |

| Ferredoxin | Electron transfer | Soluble cytoplasmic | Iron-sulfur clusters |

| Electron transport proteins | Energy conservation | Membrane-associated | Various metal cofactors |

Inhibition of Critical Enzymatic Pathways

Nithiazide exerts its antiprotozoal effects through multi-target inhibition of critical enzymatic pathways essential for parasite survival [1] [4]. The compound interferes with pyruvate:ferredoxin oxidoreductase enzyme-dependent electron transfer reactions that are fundamental to anaerobic energy metabolism in protozoan parasites [2] [4]. This inhibition disrupts the normal flow of electrons from pyruvate through ferredoxin to terminal electron acceptors, effectively compromising cellular energy generation [15] [33].

The mechanism of pyruvate:ferredoxin oxidoreductase inhibition involves disruption of the enzyme's catalytic cycle, which normally proceeds through nucleophilic attack by thiamine pyrophosphate on pyruvate, followed by decarboxylation and electron transfer to ferredoxin [19] [33]. Nithiazide appears to interfere with this process by affecting the electron transfer components of the system, particularly the iron-sulfur clusters that are essential for proper enzyme function [15] [35]. The compound demonstrates irreversible inactivation of the enzyme system under oxidative conditions, suggesting that it may target the redox-sensitive components of the electron transfer chain [35].

Beyond pyruvate:ferredoxin oxidoreductase inhibition, Nithiazide affects additional enzymatic systems involved in protozoan metabolism [1] [4]. The compound inhibits quinone oxidoreductase enzymes and nitroreductase systems that participate in cellular redox homeostasis [1]. These secondary targets contribute to the broad-spectrum antiprotozoal activity observed with Nithiazide treatment, as disruption of multiple metabolic pathways creates synergistic effects that overwhelm parasitic adaptive mechanisms [12] [21].

The inhibition of protein disulfide isomerase represents another important mechanism of Nithiazide action [12]. This enzyme plays crucial roles in protein folding and cellular stress responses in protozoan parasites [12]. Disruption of protein disulfide isomerase function leads to accumulation of misfolded proteins and activation of cellular stress pathways that ultimately compromise parasite viability [12] [21].

Nithiazide also affects glutathione-S-transferase enzymes, which represent major detoxification systems in protozoan parasites [1] [21]. Inhibition of these enzymes reduces the parasite's ability to neutralize reactive oxygen species and other toxic metabolites, leading to oxidative stress and cellular damage [21]. This multi-target approach enhances the therapeutic efficacy of Nithiazide while reducing the likelihood of resistance development [38].

| Enzymatic Pathway | Primary Effect | Secondary Consequences | Cellular Impact |

|---|---|---|---|

| Pyruvate:ferredoxin oxidoreductase | Direct inhibition | Reduced acetyl-CoA production | Energy depletion |

| Electron transport chain | Disrupted electron flow | Impaired ATP synthesis | Metabolic collapse |

| Protein disulfide isomerase | Enzyme inhibition | Protein misfolding | Cellular stress |

| Glutathione-S-transferase | Reduced detoxification | Oxidative damage | Cell death |

Comparative Mechanistic Studies with Related Thiazolides

Comparative analysis of Nithiazide with related thiazolide compounds reveals important structure-activity relationships that govern antiprotozoal efficacy [23] [12]. Nitazoxanide, the prototypical thiazolide compound, shares similar mechanisms of action with Nithiazide but demonstrates distinct pharmacological properties [1] [23]. Both compounds target pyruvate:ferredoxin oxidoreductase systems, but their relative potencies and selectivity profiles differ based on structural modifications [23] [34].

The presence of electron-withdrawing substituents on the thiazole ring significantly influences antiprotozoal activity across the thiazolide family [23]. Compounds containing nitro groups, such as nitazoxanide, demonstrate potent broad-spectrum activity against anaerobic organisms [23] [34]. In contrast, halogenated thiazolides like those containing chloro or bromo substituents exhibit modified selectivity profiles while maintaining antiprotozoal efficacy [23] [12]. These structural variations affect the compounds' ability to interact with target enzymes and influence their metabolic stability [23].

Tizoxanide, the active metabolite of nitazoxanide, represents another important comparative compound within the thiazolide family [37] [40]. This compound demonstrates similar antiprotozoal mechanisms to Nithiazide but exhibits different pharmacokinetic properties due to structural differences [37]. Comparative studies reveal that both compounds effectively inhibit pyruvate:ferredoxin oxidoreductase systems, but their relative potencies vary depending on the specific protozoan species tested [34] [12].

The mechanism of action studies demonstrate that thiazolide compounds can function independently of their nitro groups, indicating that the core thiazole structure is essential for antiprotozoal activity [34] [12]. This finding has important implications for understanding how different thiazolide analogs exert their effects and suggests that modifications to the aromatic ring system can modulate activity without completely abolishing efficacy [23] [34].

Resistance development patterns differ among thiazolide compounds, reflecting their distinct molecular mechanisms [38] [15]. Studies with nitazoxanide-resistant protozoan strains reveal mutations in pyruvate:ferredoxin oxidoreductase genes that reduce enzyme sensitivity to inhibition [15]. However, the multi-target nature of thiazolide action means that resistance development requires multiple simultaneous adaptations, making it relatively uncommon compared to single-target drugs [38] [12].

| Thiazolide Compound | Key Structural Feature | Primary Target | Relative Potency | Resistance Profile |

|---|---|---|---|---|

| Nithiazide | Nitro-thiazole core | Pyruvate:ferredoxin oxidoreductase | High | Low resistance frequency |

| Nitazoxanide | 5-nitro-2-thiazolyl | Pyruvate:ferredoxin oxidoreductase | Very high | Moderate resistance |

| Tizoxanide | Deacetylated metabolite | Multiple targets | High | Low resistance frequency |

| Chloro-thiazolides | Halogen substitution | Selective enzyme inhibition | Moderate | Variable resistance |

Physical Description

Color/Form

Solid

XLogP3

Melting Point

228.0 °C

Decomposes @ 228 °C

UNII

Therapeutic Uses

Other CAS

Wikipedia

Methods of Manufacturing

O'Neill et al., US 2755285 (1956 to Merck & Co.)